molecular formula C13H16F3NO2 B7511885 (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No. B7511885
M. Wt: 275.27 g/mol
InChI Key: QTHMKIPDJGFXPX-UHFFFAOYSA-N
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Description

(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as TFV-113, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the inhibition of the serotonin transporter, leading to increased levels of serotonin in the brain. This increase in serotonin can lead to potential antidepressant effects and neuroprotective effects.
Biochemical and Physiological Effects:
(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to increase serotonin levels in the brain, leading to potential antidepressant effects. Additionally, (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its high purity and specificity. (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized to a high degree of purity, making it a reliable compound for scientific research. However, one of the limitations of using (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range for (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone.

Future Directions

There are several potential future directions for research on (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone. One potential direction is the development of (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the potential therapeutic applications of (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in the treatment of various diseases, including Alzheimer's, Parkinson's, and depression. Furthermore, studies are needed to determine the safe dosage range for (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone and its potential toxicity. Overall, (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has significant potential for therapeutic applications and warrants further investigation.
In conclusion, (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves a multi-step process that yields a high purity compound. (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's, Parkinson's, and depression. The mechanism of action of (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the inhibition of the serotonin transporter, leading to increased levels of serotonin in the brain. (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects, including potential antidepressant and neuroprotective effects. While there are advantages to using (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments, further studies are needed to determine the safe dosage range and potential toxicity. Overall, (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves a multi-step process that includes the reaction of 5-ethylfuran-2-carboxylic acid with trifluoromethylpiperidine in the presence of a coupling agent, followed by the addition of a reducing agent to form the final product. This process yields a high purity compound that can be used in various scientific research applications.

Scientific Research Applications

(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's, Parkinson's, and depression. Research has shown that (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has a high affinity for the serotonin transporter and can increase serotonin levels in the brain, leading to potential antidepressant effects. Additionally, (5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(5-ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-2-10-5-6-11(19-10)12(18)17-7-3-4-9(8-17)13(14,15)16/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHMKIPDJGFXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

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